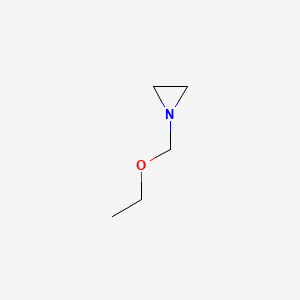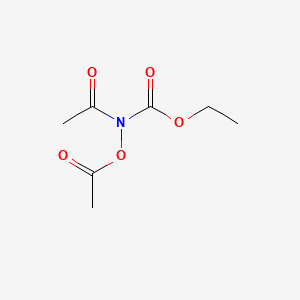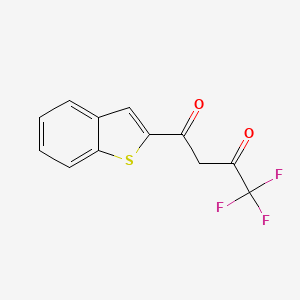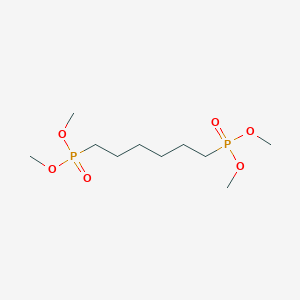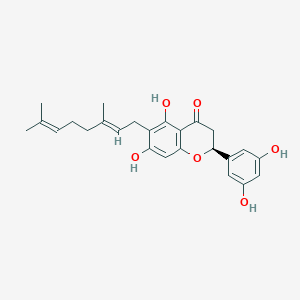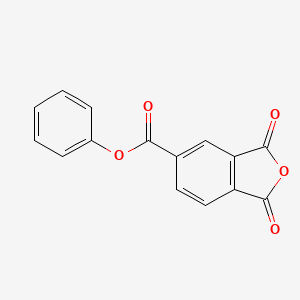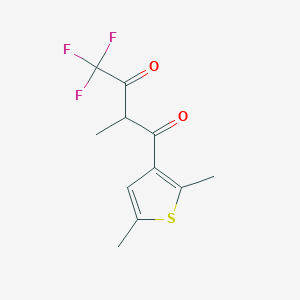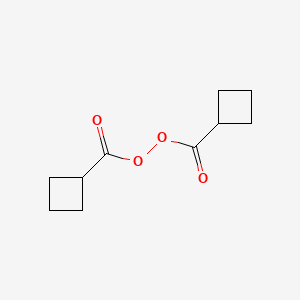
Cyclobutanecarbonyl cyclobutanecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanoyl peroxide is an organic peroxide compound characterized by a four-membered cyclobutane ring attached to a peroxide group. This compound is known for its high reactivity due to the strained ring structure and the presence of the peroxide group, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutanoyl peroxide can be synthesized through the reaction of cyclobutanone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods: On an industrial scale, cyclobutanoyl peroxide is produced using similar methods but optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form cyclobutanol and other products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often under mild conditions to prevent decomposition.
Major Products Formed:
Oxidation: Products include cyclobutanone and other oxidized derivatives.
Reduction: Cyclobutanol and related alcohols are common products.
Substitution: Depending on the nucleophile, products can include a wide range of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutanoyl peroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Its reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Industry: It is used in polymerization reactions and as a curing agent for certain types of resins and elastomers.
Wirkmechanismus
Cyclobutanoyl peroxide can be compared with other organic peroxides such as benzoyl peroxide and hydrogen peroxide:
Benzoyl Peroxide: Similar in its ability to generate free radicals, but benzoyl peroxide is more commonly used in topical acne treatments and polymerization processes.
Hydrogen Peroxide: A simpler peroxide, widely used as a disinfectant and bleaching agent. It is less reactive than cyclobutanoyl peroxide but more versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
- Benzoyl peroxide
- Hydrogen peroxide
- Di-tert-butyl peroxide
- Methyl ethyl ketone peroxide
Cyclobutanoyl peroxide stands out due to its unique cyclobutane ring structure, which imparts additional strain and reactivity compared to other peroxides.
Eigenschaften
CAS-Nummer |
1607-27-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
cyclobutanecarbonyl cyclobutanecarboperoxoate |
InChI |
InChI=1S/C10H14O4/c11-9(7-3-1-4-7)13-14-10(12)8-5-2-6-8/h7-8H,1-6H2 |
InChI-Schlüssel |
YVYXBIOZSJWLIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)OOC(=O)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
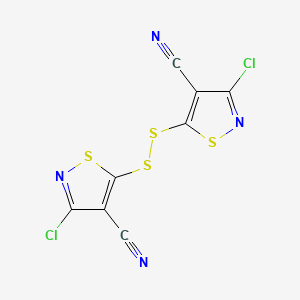
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
